Physicochemical Characteristics and Synthetic Utility of 5-Fluorophthalane: A Technical Guide
Physicochemical Characteristics and Synthetic Utility of 5-Fluorophthalane: A Technical Guide
Executive Summary
5-Fluorophthalane (systematically named 5-fluoro-1,3-dihydroisobenzofuran) is a critical bicyclic heterocyclic building block utilized extensively in medicinal chemistry and pharmaceutical development. As a structural core, it serves as a primary scaffold for synthesizing selective serotonin reuptake inhibitor (SSRI) analogs, most notably derivatives of citalopram and escitalopram[1]. By substituting the traditional 5-cyano group with a 5-fluoro moiety, researchers can probe structure-activity relationships (SAR), alter lipophilicity, and modulate metabolic stability in psychotropic, antiviral, and immunoinflammatory drug candidates[2][3].
This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic utility, and validated synthetic protocols associated with 5-fluorophthalane.
Physicochemical Profile and Causality of Properties
The utility of 5-fluorophthalane stems directly from the electronic and steric effects of the fluorine atom on the isobenzofuran ring. Fluorine is highly electronegative but possesses a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å) and oxygen (1.52 Å).
Quantitative Data Summary
The foundational physicochemical properties of 5-fluorophthalane and its primary precursor, 5-fluorophthalide, dictate their handling and reactivity profiles[4][5].
| Property | 5-Fluoro-1,3-dihydroisobenzofuran | 5-Fluoroisobenzofuran-1(3H)-one (Precursor) |
| CAS Number | 57584-70-0 | 317-14-6 |
| Molecular Formula | C8H7FO | C8H5FO2 |
| Molecular Weight | 138.14 g/mol | 152.12 g/mol |
| Physical State | Solid / Crystalline (stored at -20°C) | Solid (Purity ≥ 96%) |
| SMILES | FC1=CC2=C(COC2)C=C1 | FC1=CC2=C(C(=O)OC2)C=C1 |
| LogP (Predicted) | ~1.8 - 2.1 | ~1.2 - 1.5 |
| Reactivity Profile | Stable ether; susceptible to benzylic oxidation | Electrophilic lactone; highly reactive to Grignards |
Mechanistic Causality in Drug Design
In drug development, replacing the 5-cyano group of citalopram with a 5-fluoro group to create 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-fluorophthalane fundamentally alters the molecule's interaction with the Serotonin Transporter (SERT)[6].
-
Electronic Effect: The fluorine atom withdraws electron density via the inductive effect (-I) but donates electron density via resonance (+R) into the aromatic ring. This dual nature stabilizes the benzylic carbon against oxidative metabolism by cytochrome P450 enzymes.
-
Binding Affinity: The highly polarized C-F bond acts as a potent hydrogen bond acceptor within the hydrophobic binding pocket of target proteins, altering the dissociation constant ( Kd ) without drastically increasing the molecule's steric bulk.
Synthetic Workflows and Experimental Protocols
The synthesis of 5-fluorophthalane derivatives requires precise control over nucleophilic addition and subsequent cyclization. The protocol below outlines the synthesis of a 1,1-disubstituted 5-fluorophthalane analog, a self-validating system designed to prevent premature reaction quenching.
Step-by-Step Methodology: Synthesis of 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-fluorophthalane
Phase 1: Grignard Addition (Nucleophilic Attack)
-
Preparation: Purge a 500 mL 3-neck round-bottom flask with anhydrous Argon. Add 5-fluorophthalide (10.0 g, 65.7 mmol) dissolved in 150 mL of anhydrous Tetrahydrofuran (THF).
-
Temperature Control: Cool the mixture to -20°C using a dry ice/isopropanol bath. Causality: Low temperatures suppress the over-addition of the Grignard reagent, which would otherwise lead to an open-chain ketone byproduct.
-
Addition: Dropwise, add 4-fluorophenylmagnesium bromide (1.2 equivalents, 1M in THF) over 45 minutes.
-
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the lactone spot ( Rf=0.4 ) disappears entirely, replaced by the intermediate diol ( Rf=0.1 ).
-
Quenching: Quench slowly with saturated aqueous NH4Cl (50 mL) to safely neutralize unreacted Grignard reagent without dehydrating the newly formed diol.
Phase 2: Acid-Catalyzed Cyclization
-
Dehydration: Extract the intermediate diol into ethyl acetate, dry over Na2SO4 , and concentrate. Dissolve the crude diol in 100 mL of toluene.
-
Ring Closure: Add 60% aqueous H3PO4 (20 mL). Reflux the mixture at 110°C for 3 hours using a Dean-Stark trap. Causality: The Dean-Stark trap continuously removes water, driving the equilibrium toward the thermodynamically stable 5-fluorophthalane core via Le Chatelier's principle.
Phase 3: Alkylation
-
Deprotonation: Dissolve the cyclized intermediate in anhydrous DMSO. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0°C to deprotonate the remaining benzylic proton.
-
Substitution: Add 3-dimethylaminopropyl chloride hydrochloride (1.2 eq). Stir at room temperature for 12 hours.
-
Purification: Extract, concentrate, and purify via flash chromatography (DCM:MeOH 95:5 with 1% Et3N ) to yield the final 5-fluorophthalane derivative[6].
Visualization of the Synthetic Workflow
Caption: Step-by-step synthetic workflow for 1,1-disubstituted 5-fluorophthalane derivatives.
Pharmacological Applications and Signaling Pathways
Derivatives of 5-fluorophthalane are not limited to psychiatric applications. Recent patent literature highlights their efficacy in combination therapies for immunoinflammatory disorders, viral diseases (such as Hepatitis C), and as anti-scarring agents for surgical implants[2][7][8].
Mechanism of Action in Target Pathways
When utilized as an SSRI analog, the 5-fluorophthalane derivative acts as a competitive inhibitor at the Serotonin Transporter (SERT). The fluorine atom interacts with the hydrophobic residues in the central binding site of SERT. This interaction locks the transporter in an outward-open conformation, preventing the translocation of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. The subsequent accumulation of 5-HT leads to enhanced postsynaptic receptor activation, driving downstream neuroplasticity and anti-inflammatory signaling cascades[7].
Visualization of the Pharmacological Pathway
Caption: Pharmacological mechanism of 5-fluorophthalane analogs inhibiting SERT to drive downstream signaling.
Analytical Characterization Protocols
To ensure the scientific integrity of the synthesized 5-fluorophthalane compounds, rigorous analytical validation must be performed.
High-Performance Liquid Chromatography (HPLC)
-
Objective: Verify the purity of the 5-fluorophthalane derivative (>98% required for biological assays).
-
Protocol: Use a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution using Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (Acetonitrile).
-
Causality: The use of TFA suppresses the ionization of the basic dimethylamino group, preventing peak tailing and ensuring sharp, quantifiable resolution. Detect at λ=254 nm (optimal for the fluorinated aromatic system).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H -NMR ( 400MHz,CDCl3 ): The presence of the 5-fluoro group is self-validating through distinct coupling constants. The aromatic protons on the phthalan ring will exhibit both ortho/meta 1H−1H coupling and significant 1H−19F coupling ( JH−F≈8−10 Hz for ortho protons), resulting in complex multiplets between δ 6.90 - 7.20 ppm[9].
-
19F -NMR ( 376MHz,CDCl3 ): A single, distinct peak around δ -115 ppm confirms the presence of the aromatic fluorine, with integration confirming mono-substitution.
References
- Anti-scarring drug combinations and use thereof Google P
- Anti-depressive substituted 1-dimethylaminopropyl-1-phenyl phthalans Google P
- Combination therapy for the treatment of immunoinflammatory disorders Google P
-
Compositions and methods for treatment of viral diseases Rospatent Platform (WO2008033466A2)[Link]
- C-aryl indican derivative, and pharmaceutical composition thereof Google P
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2007041593A2 - Anti-scarring drug combinations and use thereof - Google Patents [patents.google.com]
- 3. WO2008033466A2 - Compositions and methods for treatment of viral diseases - Google Patents [patents.google.com]
- 4. 57584-70-0|5-Fluoro-1,3-dihydroisobenzofuran|BLD Pharm [bldpharm.com]
- 5. 5-Fluoroisobenzofuran-1(3H)-one | CymitQuimica [cymitquimica.com]
- 6. US4136193A - Anti-depressive substituted 1-dimethylaminopropyl-1-phenyl phthalans - Google Patents [patents.google.com]
- 7. KR20050110634A - Combination therapy for the treatment of immunoinflammatory disdorders - Google Patents [patents.google.com]
- 8. РоÑпаÑÐµÐ½Ñ Ð¿Ð»Ð°ÑÑоÑма [searchplatform.rospatent.gov.ru]
- 9. WO2015158206A1 - C-aryl indican derivative, and pharmaceutical composition thereof, preparation method therefor and uses thereof - Google Patents [patents.google.com]
